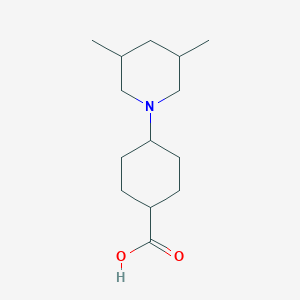
4-(3,5-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
4-(3,5-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H25NO2 and its molecular weight is 239.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Piperidine Derivatives
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Cyclohexane Carboxylic Acids
Cyclohexane carboxylic acids are a type of carboxylic acid where the carboxyl group is attached to a cyclohexane ring . They are used in the synthesis of various organic compounds .
Activité Biologique
4-(3,5-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid (CAS Number: 1547795-90-3) is a compound that has garnered interest due to its potential biological activities. This article reviews the compound's structure, synthesis, biological activity, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 239.35 g/mol. The compound features a cyclohexane ring substituted with a piperidine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅NO₂ |
| Molecular Weight | 239.35 g/mol |
| CAS Number | 1547795-90-3 |
Research indicates that the compound may exhibit inhibitory effects on specific enzymes and receptors, which are crucial in various metabolic pathways. For instance, its structural similarity to other known inhibitors suggests potential activity against enzymes such as diacylglycerol acyltransferase (DGAT) and arginase.
Inhibition Studies
A study evaluating related compounds in the benzimidazole class demonstrated that similar structural motifs can lead to significant inhibition of DGAT1, which is involved in triglyceride synthesis. While specific data for this compound is limited, it is hypothesized that it may exhibit comparable inhibitory effects based on structural analogies.
| Compound | Human DGAT1 IC₅₀ (nM) | Mouse DGAT1 IC₅₀ (nM) |
|---|---|---|
| 4A | 2.1 | 3.7 |
| 4B | 2.0 | 4.2 |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Although specific studies on this compound are sparse, related compounds have shown favorable pharmacokinetic profiles with reasonable half-lives and plasma exposure after oral administration.
| PK Parameter | Rat |
|---|---|
| Bioavailability (F) | 19% |
| Clearance (Cl) | 3.0 mL/min/kg |
| Volume of Distribution (Vdss) | 0.34 L/kg |
| Half-life (t₁/₂) | 3.7 hours |
Therapeutic Applications
The potential therapeutic applications of this compound may include treatment strategies for metabolic disorders due to its hypothesized role in lipid metabolism regulation. Further exploration into its efficacy in vivo is warranted.
Related Research Findings
A study focused on the synthesis and biological activity of carboxylic acid derivatives indicated that modifications to similar compounds could enhance their biological activity significantly. This suggests that further structural optimization of this compound could yield more potent derivatives.
Propriétés
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-10-7-11(2)9-15(8-10)13-5-3-12(4-6-13)14(16)17/h10-13H,3-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPNUGUBCSHRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2CCC(CC2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















